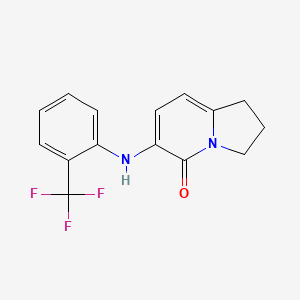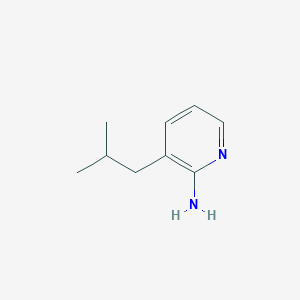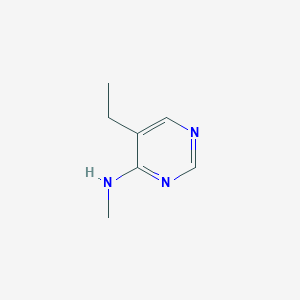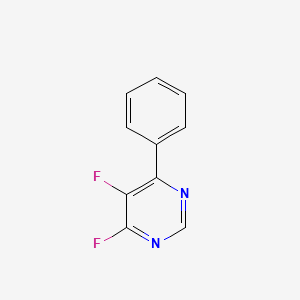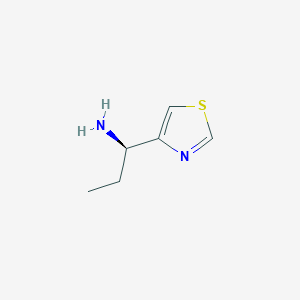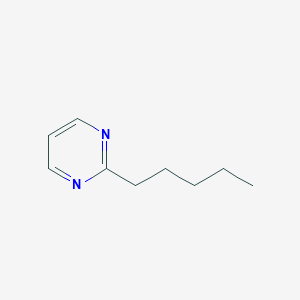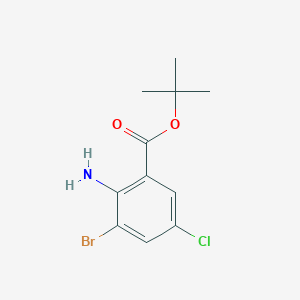
2-(1,3-Dithiolan-2-ylidene)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithiolan-2-ylidene)propanedioic acid is an organic compound with the molecular formula C₆H₆O₄S₂ It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)propanedioic acid typically involves the reaction of malonic acid derivatives with 1,3-propanedithiol in the presence of a catalyst. One common method is the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the formation of the dithiolane ring. The reaction is usually carried out under reflux conditions with an appropriate solvent, such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products. The product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithiolan-2-ylidene)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of enzyme inhibitors or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)propanedioic acid involves its interaction with molecular targets through its dithiolane ring. The sulfur atoms in the ring can form strong bonds with metal ions or other electrophilic centers, making it a versatile ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, contributing to its bioactivity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane-2-thione: Similar structure but with a thione group instead of a carboxylic acid.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, differing in ring size and chemical properties.
2-(1,3-Dithian-2-ylidene)propanedioic acid: Similar structure but with a dithiane ring instead of a dithiolane ring.
Uniqueness
2-(1,3-Dithiolan-2-ylidene)propanedioic acid is unique due to its specific ring structure and the presence of both sulfur and carboxylic acid functional groups
Eigenschaften
Molekularformel |
C6H6O4S2 |
|---|---|
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
2-(1,3-dithiolan-2-ylidene)propanedioic acid |
InChI |
InChI=1S/C6H6O4S2/c7-4(8)3(5(9)10)6-11-1-2-12-6/h1-2H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
OOXAOGPOOQJTER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=C(C(=O)O)C(=O)O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




